1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid with 2-(diethylamino)ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in their substituents.
Sulfonyl-containing esters: Compounds with similar sulfonyl and ester functional groups.
Uniqueness
The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
173908-40-2 |
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Molecular Formula |
C17H22ClN3O4S |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C17H22ClN3O4S/c1-3-20(4-2)10-11-25-17(22)15-6-5-9-21(15)26(23,24)16-12-13(18)7-8-14(16)19/h5-9,12H,3-4,10-11,19H2,1-2H3 |
InChI Key |
WDHJMDVZRFKPBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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